1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid typically involves the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane, HCl in methanol, or a mixture of aqueous HCl and toluene.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products: The primary product of deprotection is the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is used extensively in scientific research, including:
Mechanism of Action
The mechanism of action for 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine .
Comparison with Similar Compounds
Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fmoc Group: A base-labile protecting group used in peptide synthesis, removed by bases such as piperidine.
Uniqueness: 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595188 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534602-47-6 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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